![molecular formula C19H39N3O3Si B1590929 (E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine CAS No. 37859-57-7](/img/structure/B1590929.png)

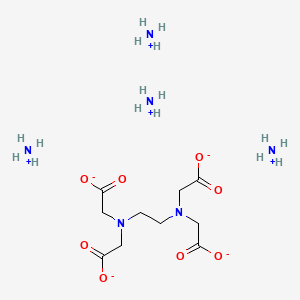

(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine

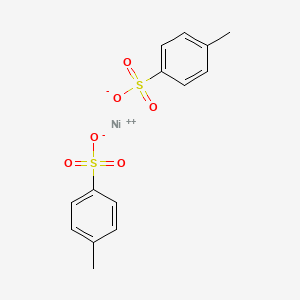

Overview

Description

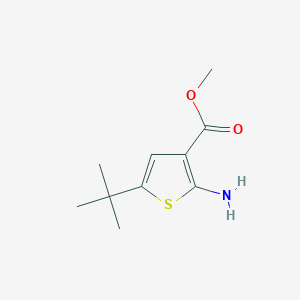

(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine is a useful research compound. Its molecular formula is C19H39N3O3Si and its molecular weight is 385.6 g/mol. The purity is usually 95%.

The exact mass of the compound (E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Silicone Sealant Formulations

Methyltris(methylisobutylketoxime)silane: is utilized as a neutral curing agent in silicone sealant formulations . This compound is particularly valuable for its ability to crosslink α,ω-silanol polydimethylsiloxanes in the presence of atmospheric moisture, leading to the formation of sealants that are resistant to weathering and have excellent adhesion properties.

Room Temperature Vulcanized (RTV) Silicone Rubbers

The compound serves as a crosslinking agent for RTV silicone rubbers . When formulated with hydroxyl-terminated polydimethylsiloxane (HPDMS), it contributes to the creation of optically clear silicone rubber. This application is significant in industries where visual clarity of the material is essential.

Enhancement of Thermal Stability

Research indicates that Methyltris(methylisobutylketoxime)silane can improve the thermal stability of silicone-based materials . This enhancement is crucial for applications that require materials to withstand high temperatures without degrading.

Improvement of Mechanical Properties

The compound has been shown to positively affect the mechanical properties of silicone rubbers, such as tensile strength and elasticity . This makes it an important additive in the manufacturing of durable silicone products.

Safety and Environmental Considerations

In the context of safety and environmental impact, Methyltris(methylisobutylketoxime)silane offers advantages over traditional crosslinking agents. It is a liquid at room temperature, which simplifies handling and reduces the need for hazardous solvents during processing .

Optical Applications

Due to its ability to form clear silicone rubber when combined with HTPDMS, this compound has potential applications in optics, such as lenses or transparent coatings that require a combination of clarity and durability .

Adhesive Industry

The compound’s role as a neutral curing agent makes it suitable for adhesive applications. It can be used to produce adhesives that bond well to a variety of substrates while maintaining flexibility and resistance to environmental factors .

Biomedical Applications

Given its inert nature and resistance to biological factors, there is potential for Methyltris(methylisobutylketoxime)silane to be used in biomedical applications, such as in medical adhesives or coatings that require biocompatibility .

Mechanism of Action

Target of Action

Methyltris(methylisobutylketoxime)silane primarily targets silicone polymers . These polymers are the main constituents of various sealants and adhesives. The compound acts as a crosslinker, facilitating the formation of a network structure within the polymer matrix .

Mode of Action

Methyltris(methylisobutylketoxime)silane interacts with silicone polymers through a process known as crosslinking . This involves the formation of bonds between different polymer chains, resulting in a three-dimensional network structure. The crosslinking process enhances the physical and chemical properties of the silicone polymers, including their thermal stability, mechanical strength, and resistance to degradation .

Biochemical Pathways

The action of Methyltris(methylisobutylketoxime)silane affects the polymerization pathway of silicone polymers . By acting as a crosslinker, it alters the structure of the polymer chains and influences the final properties of the polymer material . The crosslinked network structure formed as a result of this process can impact the performance of the silicone polymer in various applications, such as sealants and adhesives .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Methyltris(methylisobutylketoxime)silane, we can discuss its behavior in terms of solubility and stability. It is sensitive to moisture and can decompose easily, which can affect its shelf life and handling .

Result of Action

The action of Methyltris(methylisobutylketoxime)silane results in the formation of a crosslinked network structure within silicone polymers . This enhances the properties of the polymers, making them more suitable for use in various applications. For example, the crosslinking process can increase the cure rate of the polymers, minimize the need for a catalyst, and improve the thermal stability, mechanical strength, and resistance to degradation of the polymers .

Action Environment

The action of Methyltris(methylisobutylketoxime)silane can be influenced by environmental factors such as temperature and humidity . For instance, the compound is sensitive to moisture and can decompose easily, which can affect its stability . Furthermore, its solubility can be affected by temperature, which can influence its effectiveness as a crosslinker .

properties

IUPAC Name |

(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N3O3Si/c1-14(2)11-17(7)20-23-26(10,24-21-18(8)12-15(3)4)25-22-19(9)13-16(5)6/h14-16H,11-13H2,1-10H3/b20-17+,21-18+,22-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPFCUACWXNGQN-PNAPYWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO[Si](C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine | |

CAS RN |

37859-57-7 | |

| Record name | 2-Pentanone, 4-methyl-, 2,2',2''-[O,O',O''-(methylsilylidyne)trioxime] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltris(methylisobutylketoxim)silan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)